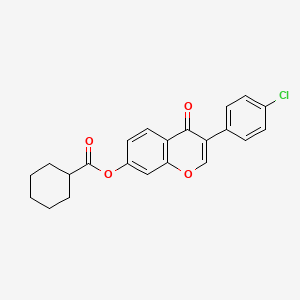
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (NPPTOC) is a novel synthetic compound with a range of potential applications in medicinal and scientific research. It is a white, crystalline compound with a molecular weight of 342.50 g/mol and a melting point of 95-97°C. NPPTOC has a unique chemical structure and is composed of a nitrogen atom, three phenylpropyl groups, one thiophen-2-yl group, and a carboxamide group. It has been the subject of numerous studies for its potential uses in medicinal and scientific research, as well as its biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase, COX-2, and tyrosinase by binding to the active sites of the enzymes and blocking their activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, COX-2, and tyrosinase. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
実験室実験の利点と制限
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it has a wide range of potential applications in scientific research. However, this compound also has several limitations. It is not water-soluble and can be toxic to cells at high concentrations.
将来の方向性
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has potential for use in a wide range of applications in medicinal and scientific research. Further studies are needed to investigate its potential use as an inhibitor of acetylcholinesterase, COX-2, and tyrosinase. In addition, further studies are needed to investigate its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent. Further studies are also needed to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies are needed to investigate its potential use as a drug delivery system.
合成法
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be synthesized using a two-step process. The first step involves the condensation of 3-phenylpropyl isocyanide and 4-thiophen-2-yloxane-4-carboxylic acid to form the intermediate product 4-thiophen-2-yloxane-4-carboxamido-3-phenylpropane (TOCP). The second step involves the reduction of TOCP with sodium borohydride to form this compound.
科学的研究の応用
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in regulating neurotransmission. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins. In addition, this compound has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
特性
IUPAC Name |
N-(3-phenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-18(20-12-4-8-16-6-2-1-3-7-16)19(10-13-22-14-11-19)17-9-5-15-23-17/h1-3,5-7,9,15H,4,8,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDYVNSADNNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6508646.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)
![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)
![3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508660.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)
![(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508679.png)
![(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508681.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508689.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508695.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508702.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508705.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508707.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508725.png)